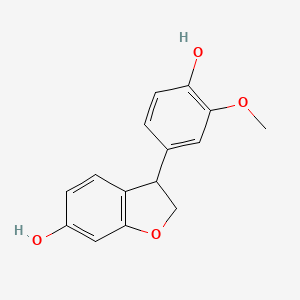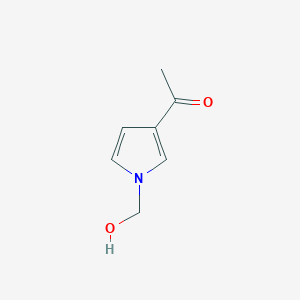
1-(1-(Hydroxymethyl)-1H-pyrrol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(Hydroxymethyl)-1H-pyrrol-3-yl)ethanone is an organic compound that features a pyrrole ring substituted with a hydroxymethyl group and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Hydroxymethyl)-1H-pyrrol-3-yl)ethanone typically involves the reaction of pyrrole with formaldehyde and acetic anhydride under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(Hydroxymethyl)-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.
Reduction: NaBH4, methanol as solvent, room temperature.
Substitution: Various nucleophiles, polar aprotic solvents, elevated temperatures.
Major Products:
Oxidation: 1-(1-Formyl-1H-pyrrol-3-yl)ethanone.
Reduction: 1-(1-(Hydroxymethyl)-1H-pyrrol-3-yl)ethanol.
Substitution: 1-(1-(Substituted)-1H-pyrrol-3-yl)ethanone.
Scientific Research Applications
1-(1-(Hydroxymethyl)-1H-pyrrol-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-(Hydroxymethyl)-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity to biological targets. The ethanone group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
1-(1-(Hydroxymethyl)-1H-pyrrol-2-yl)ethanone: Similar structure but with the hydroxymethyl group at the 2-position.
1-(1-(Hydroxymethyl)-1H-pyrrol-4-yl)ethanone: Similar structure but with the hydroxymethyl group at the 4-position.
1-(1-(Hydroxymethyl)-1H-pyrrol-3-yl)propanone: Similar structure but with a propanone group instead of an ethanone group.
Uniqueness: 1-(1-(Hydroxymethyl)-1H-pyrrol-3-yl)ethanone is unique due to the specific positioning of the hydroxymethyl and ethanone groups on the pyrrole ring, which can influence its reactivity and biological activity. This compound’s distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
1-[1-(hydroxymethyl)pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C7H9NO2/c1-6(10)7-2-3-8(4-7)5-9/h2-4,9H,5H2,1H3 |
InChI Key |
RVGAIBNXYLXZEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{Butyl[(5-methoxyfuran-2-yl)methyl]amino}ethan-1-ol](/img/structure/B12886574.png)
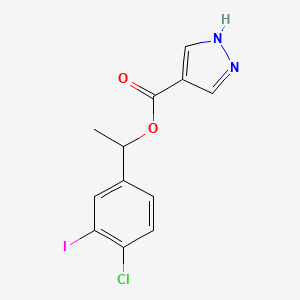
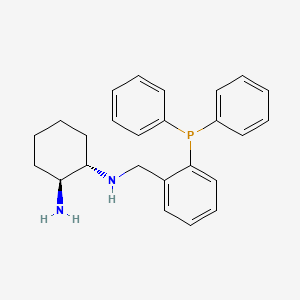
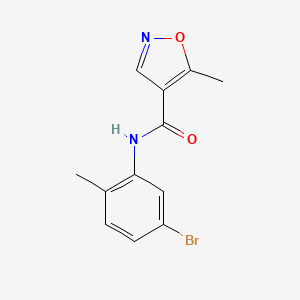


![2-(Difluoromethoxy)benzo[d]oxazole-5-acrylic acid](/img/structure/B12886593.png)
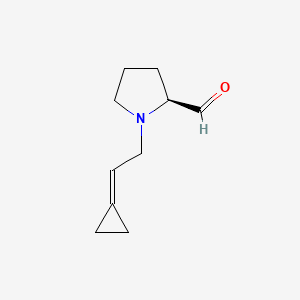
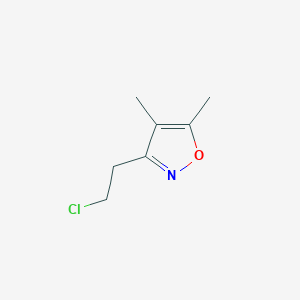
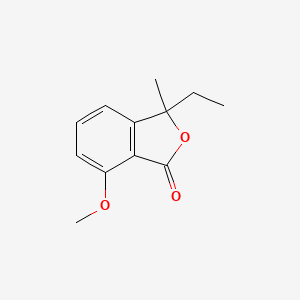
![S-[(1,3-Benzoxazol-2-yl)methyl] piperidine-1-carbothioate](/img/structure/B12886624.png)
